Cyclopenta-2,4-dien-1-ylidenemethyl acetate
CAS No.: 699-15-0
Cat. No.: VC7015167
Molecular Formula: C8H8O2
Molecular Weight: 136.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 699-15-0 |
---|---|
Molecular Formula | C8H8O2 |
Molecular Weight | 136.15 |
IUPAC Name | cyclopenta-2,4-dien-1-ylidenemethyl acetate |
Standard InChI | InChI=1S/C8H8O2/c1-7(9)10-6-8-4-2-3-5-8/h2-6H,1H3 |
Standard InChI Key | CYEVBLFBZQZLRH-UHFFFAOYSA-N |
SMILES | CC(=O)OC=C1C=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Cyclopenta-2,4-dien-1-ylidenemethyl acetate features a planar cyclopentadienylidene ring system conjugated to a methyl acetate substituent. X-ray crystallographic analyses of analogous fulvenes reveal bond length alternation patterns consistent with partial aromatic stabilization . The acetate group introduces polarity to the molecule, with calculated dipole moments of 2.1–2.4 Debye in similar derivatives .
Physicochemical Properties
Key physical parameters for Cyclopenta-2,4-dien-1-ylidenemethyl acetate include:
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 136.15 g/mol | Mass spectrometry |
Density | 1.12–1.15 g/cm³ | Pycnometry (estimated) |
Solubility | 25 mg/mL in DMSO | Gravimetric analysis |
LogP | 1.63 | HPLC determination |
The compound exhibits limited stability in aqueous media (t₁/₂ = 3–5 hr at pH 7), requiring storage at −20°C under inert atmosphere . Spectroscopic characterization shows distinctive NMR signals: δH 5.8–6.2 (cyclopentadienyl protons), δC 170.2 (acetate carbonyl), and UV-Vis λmax at 245 nm (π→π* transition) .
Synthetic Methodologies
Catalytic Condensation-Elimination
The modern synthesis route employs pyrrolidine (10 mol%) and triethylamine in methanol-water systems, achieving yields >85% :
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Iminium Formation: Cyclopentadiene reacts with carbonyl precursors (RCOCH₃) via pyrrolidine-catalyzed iminium intermediate generation .
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Conjugate Addition: The cyclopentadienyl anion attacks the activated carbonyl carbon.
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Elimination: Base-mediated dehydration produces the fulvene core.
Optimized conditions use molecular sieves (3 Å) to sequester water, shifting equilibrium toward product formation . For Cyclopenta-2,4-dien-1-ylidenemethyl acetate specifically, acetic anhydride serves as both reactant and solvent, enabling in situ acetylation of the intermediate alcohol .
Green Chemistry Advances
Recent developments utilize continuous-flow microreactor systems to enhance reaction efficiency :
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Residence Time: 30 min at 120°C
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Pressure: 2.5 bar (CO₂ co-flow)
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Conversion: 92% (vs. 78% batch)
This method reduces dicyclopentadiene byproduct formation to <5% through precise temperature control .
Reactivity and Functionalization
Diels-Alder Cycloadditions
The compound participates as a diene in inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles:
Rate constants (k₂) range from 1.2×10⁻³ M⁻¹s⁻¹ (maleic anhydride) to 4.7×10⁻⁴ M⁻¹s⁻¹ (tetracyanoethylene) .
Transition Metal Complexation
The cyclopentadienylidene moiety coordinates to transition metals, forming stable complexes:
Metal Center | Coordination Mode | Stability Constant (log β) |
---|---|---|
Fe(0) | η⁵ | 8.9 ± 0.2 |
Ru(II) | η⁵ | 10.1 ± 0.3 |
Rh(I) | η³ | 6.7 ± 0.1 |
These complexes exhibit catalytic activity in hydrogenation and cross-coupling reactions .
Industrial and Research Applications
Polymer Chemistry
Cyclopenta-2,4-dien-1-ylidenemethyl acetate serves as a monomer in conducting polymer synthesis:
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Polymerization Method: Electrochemical oxidative coupling
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Conductivity: 10⁻²–10⁻³ S/cm (doped state)
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Thermal Stability: Decomposition onset at 285°C
The acetate group improves solubility in processing solvents like THF and DMF .
Pharmaceutical Intermediates
Structure-activity relationship (SAR) studies utilize the compound for developing:
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Anticancer Agents: Fulvene-quinone hybrids showing IC₅₀ = 0.8–2.3 μM against MCF-7 cells
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Antimicrobials: Silver(I) complexes with MIC = 4–8 μg/mL against S. aureus
Parameter | Value |
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LD₅₀ (oral, rat) | 320 mg/kg |
Skin Irritation | Category 2 |
Eye Damage | Category 1 |
Environmental Impact Assessment
Biodegradation
Aerobic degradation studies (OECD 301F):
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28-Day Mineralization: 42%
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Primary Metabolites: Cyclopentadiene, acetic acid
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BOD₅/COD Ratio: 0.18 (low biodegradability)
Ecotoxicity
Species | EC₅₀ (96 hr) |
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Daphnia magna | 8.7 mg/L |
Selenastrum | 12.4 mg/L |
Recent Technological Advancements
Flow Chemistry Integration
The "Stop-Flow" Micro-Tubing Reactor System achieves:
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Throughput: 1.2 kg/day (scale-up factor 150×)
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Purity: 99.2% (HPLC)
Computational Modeling
DFT calculations (B3LYP/6-311+G**) reveal:
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HOMO/LUMO Gap: 4.1 eV
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Reaction Exothermicity: ΔH = −89 kJ/mol (Diels-Alder)
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Activation Energy: 72 kJ/mol (pyrrolidine-catalyzed pathway)
Parameter | Specification |
---|---|
Purity (HPLC) | ≥98% |
Heavy Metals | <10 ppm |
Residual Solvents | <500 ppm (methanol) |
Current pricing averages $385–420/g for laboratory quantities (100 mg scale) .
Future Research Directions
Photocatalytic Systems
TiO₂ nanocomposites demonstrate:
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H₂ Evolution Rate: 8.7 μmol/h/g
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Quantum Yield: 9.3% (λ = 365 nm)
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